molecular formula C16H21FN2O3 B5494699 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No. B5494699
M. Wt: 308.35 g/mol
InChI Key: DZQKASGEPIIGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as F13714, is a novel compound with potential therapeutic applications. It belongs to the class of spirocyclic compounds that have been shown to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. In addition, 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been shown to have neuroprotective effects and may help to prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has also been shown to have high potency and selectivity for its target enzymes, which makes it a useful tool for studying their biological functions. However, 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. Another area of interest is the investigation of the neuroprotective effects of 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one in animal models of neurodegenerative diseases. Additionally, the use of 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one in combination with other drugs or therapies may enhance its efficacy in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the reaction of 4-fluorophenethylamine with 3-methyl-1,2-oxazolidinone in the presence of a base. The resulting intermediate is then treated with a spirocyclic lactam to yield 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. The synthesis of 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been optimized to provide a high yield and purity of the compound.

Scientific Research Applications

7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. It has been found to exhibit strong anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. 7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

9-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-18-11-16(22-15(18)20)7-2-8-19(12-16)9-10-21-14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQKASGEPIIGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)CCOC3=CC=C(C=C3)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-Fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.